2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole
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Overview
Description
2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring and a thiazole ring, both of which are substituted with methoxyphenyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole typically involves multi-step reactions. One common method involves the reaction of 3,5-bis(4-methoxyphenyl)-1H-pyrazole with 4-(4-methoxyphenyl)-1,3-thiazole under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sodium acetate, and at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): This compound shares a similar pyrazole structure and exhibits antioxidant and anticancer activities.
(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole: Another compound with a pyrazole ring, known for its diverse biological activities.
Uniqueness
The uniqueness of 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole lies in its specific substitution pattern and the combination of pyrazole and thiazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H23N3O3S |
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Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-[3,5-bis(4-methoxyphenyl)pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C27H23N3O3S/c1-31-21-10-4-18(5-11-21)24-16-26(20-8-14-23(33-3)15-9-20)30(29-24)27-28-25(17-34-27)19-6-12-22(32-2)13-7-19/h4-17H,1-3H3 |
InChI Key |
ADRVXLVLMXITGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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